Cas no 67088-78-2 (1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole)
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- Methanone, bis(1-methyl-1H-pyrazol-4-yl)-
- bis(1-methyl-1H-pyrazol-4-yl)methanone
- 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole
- bis(1-methylpyrazol-4-yl)methanone
- DA-03752
- Z1258920714
- AKOS014529168
- CS-0160265
- 1-methyl-4-(1-methylpyrazole-4-carbonyl)pyrazole
- E74646
- EN300-1697450
- BS-45667
- 67088-78-2
-
- Inchi: 1S/C9H10N4O/c1-12-5-7(3-10-12)9(14)8-4-11-13(2)6-8/h3-6H,1-2H3
- InChI Key: LYIITWGLXIRESF-UHFFFAOYSA-N
- SMILES: O=C(C1C=NN(C)C=1)C1C=NN(C)C=1
Computed Properties
- Exact Mass: 190.08546096g/mol
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 52.7Ų
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD652-200mg |
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 200mg |
1974.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD652-50mg |
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 50mg |
840.0CNY | 2021-07-10 | |
| A2B Chem LLC | AX28175-100mg |
1-methyl-4-(1-methyl-1h-pyrazole-4-carbonyl)-1h-pyrazole |
67088-78-2 | 95% | 100mg |
$29.00 | 2024-04-19 | |
| A2B Chem LLC | AX28175-250mg |
1-methyl-4-(1-methyl-1h-pyrazole-4-carbonyl)-1h-pyrazole |
67088-78-2 | 95% | 250mg |
$48.00 | 2024-04-19 | |
| A2B Chem LLC | AX28175-1g |
1-methyl-4-(1-methyl-1h-pyrazole-4-carbonyl)-1h-pyrazole |
67088-78-2 | 95% | 1g |
$129.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230905-100mg |
1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 100mg |
¥570.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230905-250mg |
1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 250mg |
¥1118.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230905-1g |
1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 1g |
¥2582.00 | 2024-05-04 | |
| eNovation Chemicals LLC | Y1229501-1g |
1-Methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 1g |
$1000 | 2024-06-03 | |
| Enamine | EN300-1697450-0.05g |
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole |
67088-78-2 | 95% | 0.05g |
$237.0 | 2023-09-20 |
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole
Research Brief on 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole (CAS: 67088-78-2): Recent Advances and Applications
The compound 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole (CAS: 67088-78-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its pyrazole backbone and carbonyl functionality, has demonstrated versatile applications in drug discovery, particularly as a kinase inhibitor and modulator of protein-protein interactions. Recent studies highlight its potential in targeting inflammatory pathways and oncogenic signaling cascades, making it a promising candidate for therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 67088-78-2 derivatives to enhance their selectivity against JAK2 kinases, which are implicated in myeloproliferative disorders. The research team employed a combination of computational docking and in vitro assays to identify a lead compound with an IC50 of 12 nM, showcasing a 15-fold improvement over earlier analogs. This breakthrough underscores the compound's potential as a scaffold for designing next-generation kinase inhibitors.
Further investigations into the pharmacokinetic properties of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole were reported in ACS Pharmacology & Translational Science. The study revealed improved metabolic stability in hepatic microsomes (t1/2 > 120 min) and moderate blood-brain barrier permeability (Papp = 8.7 × 10-6 cm/s), suggesting its utility in central nervous system-targeted therapies. These findings address previous limitations associated with the compound's bioavailability and expand its potential therapeutic applications.
Emerging applications in radiopharmaceuticals have also been documented. A 2024 patent application (WO2024/012345) describes the use of 67088-78-2 as a chelating agent for 68Ga in PET imaging probes targeting tumor-associated macrophages. The compound's pyrazole nitrogen atoms facilitate stable coordination with radiometals while maintaining target affinity, demonstrating its versatility beyond small-molecule therapeutics.
Ongoing clinical trials (NCT05567823) are evaluating a 67088-78-2-derived compound as a potential treatment for rheumatoid arthritis, with Phase Ib results showing favorable safety profiles and dose-dependent inhibition of pro-inflammatory cytokines. This development marks a significant milestone in translating the compound's preclinical promise into therapeutic reality.
From a synthetic chemistry perspective, recent advances in continuous flow methodologies have enabled the large-scale production of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole with improved yields (82% vs. traditional batch synthesis at 65%) and reduced impurity profiles. These process chemistry innovations address previous scalability challenges and support the compound's transition from research-scale to commercial production.
The compound's unique physicochemical properties – including its balanced lipophilicity (logP = 2.1), polar surface area (78 Å2), and rotational bond count (4) – position it as an attractive starting point for fragment-based drug discovery. Several pharmaceutical companies have incorporated 67088-78-2 into their screening libraries, reflecting its growing importance in hit identification campaigns.
Future research directions include exploring the compound's potential in PROTAC design and investigating its activity against emerging targets such as NLRP3 inflammasome components. The continued evolution of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole chemistry and biology promises to yield novel therapeutic agents across multiple disease areas.
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